molecular formula C18H29NO2 B3116197 4-Diisopropylamino-2-phenyl-butyric acid ethyl ester CAS No. 214601-79-3

4-Diisopropylamino-2-phenyl-butyric acid ethyl ester

Cat. No.: B3116197
CAS No.: 214601-79-3
M. Wt: 291.4 g/mol
InChI Key: WKVJVVGZQUOUOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is commonly used for its potent analgesic properties and is widely employed in medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Diisopropylamino-2-phenyl-butyric acid ethyl ester typically involves the esterification of 4-Diisopropylamino-2-phenyl-butyric acid with ethanol in the presence of an acid catalyst. . The reaction conditions generally include refluxing the mixture of the carboxylic acid and ethanol with a strong acid like sulfuric acid or p-toluenesulfonic acid as the catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Diisopropylamino-2-phenyl-butyric acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-Diisopropylamino-2-phenyl-butyric acid.

    Reduction: 4-Diisopropylamino-2-phenyl-butanol.

    Substitution: Various amides and esters depending on the nucleophile used.

Scientific Research Applications

4-Diisopropylamino-2-phenyl-butyric acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.

    Biology: Employed in studies involving cell membrane permeability and anesthetic mechanisms.

    Medicine: Widely used as a local anesthetic in medical procedures due to its potent analgesic properties.

    Industry: Utilized in the formulation of topical anesthetic creams and ointments.

Mechanism of Action

4-Diisopropylamino-2-phenyl-butyric acid ethyl ester exerts its effects by blocking sodium channels in nerve cells, thereby preventing the initiation and propagation of nerve impulses. This action results in a loss of sensation in the targeted area. The compound binds to the intracellular portion of the sodium channel, stabilizing it in an inactive state and inhibiting the influx of sodium ions .

Comparison with Similar Compounds

Similar Compounds

    Lidocaine: Another amide-type local anesthetic with similar analgesic properties.

    Bupivacaine: Known for its long-lasting anesthetic effects.

    Procaine: An ester-type local anesthetic with a shorter duration of action compared to amide-type anesthetics.

Uniqueness

4-Diisopropylamino-2-phenyl-butyric acid ethyl ester is unique due to its high potency and long duration of action compared to other local anesthetics. Its chemical structure allows for strong binding to sodium channels, resulting in effective and prolonged anesthesia .

Properties

IUPAC Name

ethyl 4-[di(propan-2-yl)amino]-2-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-6-21-18(20)17(16-10-8-7-9-11-16)12-13-19(14(2)3)15(4)5/h7-11,14-15,17H,6,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVJVVGZQUOUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCN(C(C)C)C(C)C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N,N-Diisopropyl-3-carbamyl-3-phenylpropanamine (26.5 g 0.100 mol) was added into aqueous ethanol (90%, 300 mL) containing conc. HNO3 (13.3 g, 0.21 mol) and refluxed for five days. Most of the solvent was evaporated under reduced pressure and the residue was mixed with water/diethyl ether. The organic phase was washed once with water. The combined aqueous phases were made alkaline (11 M NaOH) and extracted twice with diethyl ether. The combined organic phases were then dried (Na2SO4) and the solvent evaporated. The crude product was chromatographed on silica (petroleum ether-triethylamine, 97/3), to afford the title compound as a colourless liquid, 20.1 g (68.7%): 1H NMR (CDCl3) δ0.96 (m, 12H), 1.21 (t, 3H), 1.81 (m, 1H), 2.22 (m, 1H), 2.40 (t, 2H), 3.66 (dd, 1H), 4.12 (m, 2H), 7.20-7.32 (m, 5H).
Name
N,N-Diisopropyl-3-carbamyl-3-phenylpropanamine
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
13.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Diisopropylamino-2-phenyl-butyric acid ethyl ester
Reactant of Route 2
Reactant of Route 2
4-Diisopropylamino-2-phenyl-butyric acid ethyl ester
Reactant of Route 3
Reactant of Route 3
4-Diisopropylamino-2-phenyl-butyric acid ethyl ester
Reactant of Route 4
4-Diisopropylamino-2-phenyl-butyric acid ethyl ester
Reactant of Route 5
Reactant of Route 5
4-Diisopropylamino-2-phenyl-butyric acid ethyl ester
Reactant of Route 6
Reactant of Route 6
4-Diisopropylamino-2-phenyl-butyric acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.